Comprehensive Technical Guide: Chemical Structure and Physical Properties of 4-Chloro-2-nitro-9H-fluoren-9-one
Comprehensive Technical Guide: Chemical Structure and Physical Properties of 4-Chloro-2-nitro-9H-fluoren-9-one
Executive Summary
4-Chloro-2-nitro-9H-fluoren-9-one (CAS: 1785-34-8) is a highly functionalized tricyclic aromatic compound utilized extensively as a building block in organic synthesis, materials science, and pharmaceutical development[1],[2]. Characterized by its rigid, planar fluorenone core, this molecule possesses unique photophysical and electrochemical properties driven by the synergistic electron-withdrawing effects of its ketone, nitro, and chloro substituents. This guide provides an in-depth analysis of its molecular architecture, physical properties, and validated synthetic workflows, designed for researchers engineering advanced organic materials such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)[3],[4].
Molecular Architecture & Electronic Properties
The structural backbone of 4-chloro-2-nitro-9H-fluoren-9-one consists of two benzene rings fused to a central cyclopentadienone ring[5]. The standard fluorene numbering scheme designates the central carbonyl carbon as C9[6].
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C9 Ketone Group: Acts as a strong π -electron acceptor, establishing the baseline electron deficiency of the fluorenone core.
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C2 Nitro Group: Positioned meta to the central ketone, the −NO2 group exerts profound inductive (-I) and resonance (-M) withdrawing effects, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy level.
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C4 Chloro Group: Located ortho to the biphenyl linkage (C4a-C4b), the heavy chlorine atom provides inductive withdrawing effects (-I) while simultaneously enabling intersystem crossing (ISC) via the heavy-atom effect, a critical property for phosphorescent OLED host materials.
The combination of these substituents creates a highly polarized, electron-deficient conjugated system, making it an ideal n-type (electron-transporting) material.
Logical relationship of substituent electronic effects on the fluorenone core.
Physical and Chemical Properties
The physical parameters of 4-chloro-2-nitro-9H-fluoren-9-one dictate its handling, solubility, and application suitability. The high density and solid state at room temperature are characteristic of heavily substituted, planar aromatic systems that pack efficiently in crystal lattices[7],[8].
| Property | Value / Description |
| Chemical Name | 4-Chloro-2-nitro-9H-fluoren-9-one |
| CAS Number | 1785-34-8 |
| Molecular Formula | C₁₃H₆ClNO₃ |
| Molecular Weight | 259.64 g/mol |
| Density | 1.539 g/cm³ |
| Physical State | Solid (Crystalline Powder) |
| Solubility | Soluble in DCM, DMF, DMSO; Insoluble in H₂O |
| Hazard Classification | Skin Irritant (H315), Eye Irritant (H319) |
Data compiled from standardized chemical safety and property databases[1],[8],[9].
Synthesis Pathways & Mechanisms
While direct electrophilic aromatic nitration of 4-chlorofluorenone is possible, it often yields a difficult-to-separate mixture of regioisomers. To achieve strict regiocontrol, a de novo synthesis utilizing a Suzuki-Miyaura cross-coupling followed by an intramolecular Friedel-Crafts acylation is the gold standard in fluorenone derivative synthesis[10].
Step-by-step synthetic workflow for regioselective fluorenone assembly.
Regioselective Synthesis Protocol
Step 1: Suzuki-Miyaura Coupling
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Procedure: React 2-bromo-1-chloro-3-nitrobenzene with (2-(methoxycarbonyl)phenyl)boronic acid in a degassed mixture of Toluene/H₂O (4:1). Add Pd(PPh3)4 (5 mol%) and K2CO3 (2.5 eq). Heat to 90°C for 12 hours.
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Causality: The palladium catalyst facilitates the cross-coupling of the sterically hindered aryl bromide. The biphenyl intermediate establishes the exact carbon framework required, ensuring the chloro and nitro groups are locked into their respective relative positions.
Step 2: Ester Saponification
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Procedure: Treat the resulting biphenyl ester with 2M NaOH in Ethanol. Reflux for 4 hours, then acidify with 1M HCl to precipitate the biphenyl-2-carboxylic acid intermediate.
Step 3: Intramolecular Friedel-Crafts Acylation
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Procedure: Suspend the dried carboxylic acid intermediate in Polyphosphoric Acid (PPA) and heat to 210°C for 6 hours[10].
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Causality: PPA acts dually as a high-boiling solvent and a potent Brønsted/Lewis acid catalyst. It protonates the carboxylic acid to generate an electrophilic acylium ion, driving the intramolecular electrophilic aromatic substitution. Furthermore, PPA sequesters the water byproduct, preventing reaction reversal.
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Self-Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the highly polar carboxylic acid (Rf ~0.1) and the emergence of a bright, UV-active spot (Rf ~0.6) confirms successful cyclization.
Step 4: Quenching and Purification
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Procedure: Pour the hot PPA mixture over crushed ice with vigorous stirring. Extract the aqueous layer with Dichloromethane (DCM) ( 3×50 mL). Wash the combined organic layers with saturated NaHCO3 and brine, dry over MgSO4 , and concentrate in vacuo. Purify via silica gel column chromatography.
Experimental Workflows & Analytical Characterization
To verify the structural integrity and purity of the synthesized 4-chloro-2-nitro-9H-fluoren-9-one, a rigorous analytical workflow must be executed.
Structural Validation Protocol
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Fourier-Transform Infrared Spectroscopy (FT-IR):
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Method: Prepare a KBr pellet of the purified solid.
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Diagnostic Peaks: Look for a sharp, intense peak at ∼1715 cm−1 corresponding to the conjugated C=O stretch of the fluorenone core[11],[12]. The nitro group will present strong asymmetric and symmetric stretching bands at ∼1530 cm−1 and ∼1350 cm−1 , respectively.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Method: Dissolve 10 mg of the compound in CDCl3 or DMSO−d6 . Acquire 1H and 13C spectra at 400 MHz.
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Diagnostic Signals: The 1H NMR spectrum will lack any aliphatic signals. The proton at C3 (between the nitro and chloro groups) will appear as a highly deshielded singlet (or finely split doublet) downfield ( ∼8.2−8.5 ppm ) due to the combined anisotropic and withdrawing effects of the adjacent substituents[12]. The 13C NMR must show a distinct carbonyl carbon peak near ∼190 ppm [6].
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High-Resolution Mass Spectrometry (HRMS):
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Method: Electrospray Ionization (ESI) in negative or positive mode.
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Diagnostic Signals: The molecular ion peak [M]+ should appear at m/z≈259.0 . A distinct M+2 peak at ∼261.0 with an intensity ratio of roughly 3:1 will confirm the presence of a single chlorine atom (due to 35Cl and 37Cl isotopes)[6].
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References
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CAS: 1785-34-8 最新GHS 第11 修订版(Rev.11)SDS Source: XiXisys URL:[Link]
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Azoniafluorenones: A New Family of Two-electron Storage Electrolytes for Sustainable Near-Neutral pH Aqueous Organic Flow Battery Source: ChemRxiv URL:[Link]
Sources
- 1. 1785-34-8|4-Chloro-2-nitro-9H-fluoren-9-one|BLDPharm [bldpharm.com]
- 2. 4-CHLORO-2-NITRO-9-FLUORENONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. CAS:91821-35-16-Chloro-2-nitro-9H-fluoren-9-one-毕得医药 [bidepharm.com]
- 4. CAS:42135-22-8, 3-硝基-9H-芴-9-酮-毕得医药 [bidepharm.com]
- 5. Polyfluorene - Wikipedia [en.wikipedia.org]
- 6. brainly.com [brainly.com]
- 7. 4-chloro-2-nitro-9h-fluoren-9-one;1785-34-8 [abichem.com]
- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1785-34-8 Name: [xixisys.com]
- 9. 4-CHLORO-2-NITRO-9-FLUORENONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chegg.com [chegg.com]
- 12. (Solved) - label important peaks with respect to functional groups present. v. NMR Spectra – label 1H and 13C.. (1 Answer) | Transtutors [transtutors.com]
